4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene
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Overview
Description
4-Bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and a cyclopropylmethylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene typically involves multiple steps, starting from benzene derivativesThe cyclopropylmethylsulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial settings include bromine, chlorine, and sulfonating agents such as sulfur trioxide or chlorosulfonic acid .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of desulfonated benzene derivatives.
Coupling Reactions: Formation of biaryl compounds
Scientific Research Applications
4-Bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique substituents.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and chlorine affects the electron density of the benzene ring, making it more reactive towards nucleophiles. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the cyclopropylmethylsulfonyl group.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the sulfonyl group.
1-Bromo-2-chlorobenzene: Lacks the sulfonyl and cyclopropylmethyl groups
Uniqueness
4-Bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene is unique due to the presence of the cyclopropylmethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science .
Properties
CAS No. |
1310950-05-0 |
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Molecular Formula |
C10H10BrClO2S |
Molecular Weight |
309.61 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene |
InChI |
InChI=1S/C10H10BrClO2S/c11-8-3-4-10(9(12)5-8)15(13,14)6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
IDFSTQWRRRJIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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